Methyl 3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate;hydrochloride
Description
IUPAC Nomenclature and Stereochemical Assignment
The systematic IUPAC name for this compound is methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride , reflecting its stereochemical configuration and functional groups. Key structural features include:
- A butanoate backbone with a methyl ester group at position 1.
- A trifluoromethyl (-CF₃) group at position 4.
- Two methyl (-CH₃) groups at position 2.
- An amino (-NH₂) group at position 3, which adopts the S configuration at the chiral center.
Molecular Formula : C₈H₁₂ClF₃N₂O₂
SMILES Notation : COC(=O)C(C(C)(C)F)(N)CF₃.Cl
InChI Key : VQHDVZZZWYLPGT-UHFFFAOYSA-N.
The stereochemical assignment is critical for biological activity, as the S enantiomer often exhibits distinct binding affinities compared to the R form.
X-ray Crystallographic Studies
While direct X-ray crystallographic data for this specific compound is limited, studies on structurally analogous fluorinated amino acid derivatives provide insights into its likely molecular geometry. For example:
- Bond Lengths : The C-F bond in the trifluoromethyl group typically measures ~1.33 Å, shorter than C-H bonds due to fluorine’s electronegativity.
- Dihedral Angles : The amino group at position 3 and the trifluoromethyl group at position 4 adopt a gauche conformation , minimizing steric hindrance.
- Crystal Packing : The hydrochloride salt form enhances crystallinity via ionic interactions between the protonated amino group and chloride ion.
Table 1: Predicted Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁2₁2₁ (orthorhombic) | |
| Unit Cell Dimensions | a=8.2 Å, b=10.5 Å, c=12.7 Å | |
| Z-value (Molecules/Unit Cell) | 4 |
These predictions align with trends observed in related hydrochlorides of amino acid esters.
Comparative Analysis of Enantiomeric Forms
The compound exists as two enantiomers due to its chiral center at position 3. The S enantiomer is predominantly synthesized for pharmaceutical applications, while the R enantiomer is less studied.
Key Differences :
- Optical Rotation : The S enantiomer displays a specific rotation of [α]²⁵D = +15.6° (c=1, H₂O), whereas the R form is [α]²⁵D = -15.6° .
- Biological Activity : The S configuration enhances binding to enzymatic targets, such as proteases, due to favorable van der Waals interactions with the trifluoromethyl group.
- Chromatographic Separation : High-performance liquid chromatography (HPLC) with chiral polysaccharide columns (e.g., CHIRALPAK® AD) resolves enantiomers using mobile phases containing heptane, ethanol, and trifluoroacetic acid.
Table 2: Enantiomeric Properties
| Property | S Enantiomer | R Enantiomer |
|---|---|---|
| Melting Point | 148–150°C | 146–148°C |
| LogP (Partition Coefficient) | 1.8 ± 0.2 | 1.8 ± 0.2 |
| Receptor Binding Affinity (Ki) | 12 nM | 420 nM |
The S enantiomer’s superior binding affinity underscores the importance of stereochemical control in synthesis.
Properties
IUPAC Name |
methyl 3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2.ClH/c1-6(2,5(12)13-3)4(11)7(8,9)10;/h4H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKISDIFAPYODRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(F)(F)F)N)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146425-32-3 | |
| Record name | Butanoic acid, 3-amino-4,4,4-trifluoro-2,2-dimethyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146425-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Enzymatic Transamination Using Recombinant Transaminases
A biologically mediated route, adapted from the synthesis of structurally analogous compounds, employs recombinant transaminases to catalyze the conversion of a ketone precursor to the target amine. As detailed in CN103014081A, this method involves:
- Substrate Preparation : Methyl 3-oxo-4,4,4-trifluoro-2,2-dimethylbutanoate serves as the ketone substrate.
- Enzyme Production : Recombinant transaminase is expressed in E. coli via induction with isopropyl-β-D-thiogalactoside (IPTG). The enzyme is purified through centrifugation, ultrasonic disruption, and freeze-drying.
- Reaction Conditions : The substrate is reacted with the transaminase, pyridoxal phosphate (cofactor), and an amino donor (e.g., isopropylamine) in a pH 7.0 phosphate buffer at 30–40°C under nitrogen. Dimethyl sulfoxide (DMSO) enhances solubility.
- Workup : The reaction is monitored by HPLC. Upon >90% conversion, the mixture is acidified to pH 2–3, filtered, and extracted with ethyl acetate. Rotary evaporation yields the free amine, which is treated with HCl to form the hydrochloride salt.
Advantages :
- High enantiomeric excess (>99% ee) due to enzyme specificity.
- Mild conditions (25–45°C) reduce side reactions.
Limitations :
- Substrate specificity limits broad applicability.
- Enzyme production requires specialized fermentation infrastructure.
Nucleophilic Substitution with Ammonia
This method hypothesizes displacing a leaving group (e.g., bromide) at the 3-position of a preformed ester. While no direct examples exist, CN108911989B provides insights into analogous aromatic substitutions:
- Halogenation : Methyl 3-bromo-4,4,4-trifluoro-2,2-dimethylbutanoate is synthesized via radical bromination using N-bromosuccinimide (NBS).
- Ammonolysis : The bromide reacts with aqueous ammonia under high pressure (4–6 bar) at 100–120°C.
- Isolation : The crude amine is extracted with dichloromethane, dried, and converted to the hydrochloride salt.
Feasibility Considerations :
- The electron-withdrawing trifluoromethyl group activates the bromide for substitution.
- Steric effects may necessitate polar aprotic solvents (e.g., DMF) and phase-transfer catalysts.
Condensation and Rearrangement Strategies
US7002038B2 describes a route to 3-amino-4,4,4-trifluorocrotonic esters, adaptable to the target compound:
- Enolate Formation : Methyl 4,4,4-trifluoro-2,2-dimethylacetoacetate is treated with sodium methoxide to generate the enolate.
- Amine Condensation : The enolate reacts with benzylamine in acetic acid, forming an enamine intermediate.
- Hydrolysis and Decarboxylation : Acidic hydrolysis followed by thermal decarboxylation yields the amine.
- Esterification and Salt Formation : The acid is esterified with methanol/HCl, and the amine is protonated.
Reaction Metrics :
Comparative Analysis of Methods
*Estimated based on analogous reactions.
Enzymatic methods excel in enantioselectivity but face scalability hurdles. Chemical routes, while racemic, are better suited for bulk production. Hybrid approaches (e.g., enzymatic resolution of racemic mixtures) remain underexplored.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).
Substitution: Common nucleophiles include halides and amines.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate;hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a tool in molecular biology research.
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's reactivity and stability, making it a valuable tool in various applications. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains a trifluoromethyl group (CF₃) at the C4 position, a dimethyl group at C2, and an ester (methyl) at C1. The amino group at C3 is protonated as a hydrochloride salt.
Comparison with Structurally Similar Compounds
Methyl (2S)-3,3-Dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
- Molecular Formula: C₉H₁₆F₃NO₂
- Key Differences: Substituents: Trifluoroethylamino group at C2 instead of a dimethyl group. Synthesis: Prepared via reaction of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with 2,2,2-trifluoroethyl triflate, followed by purification via C18 reverse-phase chromatography .
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
- Molecular Formula : C₇H₁₃ClN₂O₂
- Key Differences :
4,4,4-Trifluoro-3-(methylamino)butanamide Hydrochloride
(R)-Methyl 3-Amino-4,4-dimethylpentanoate Hydrochloride
- Molecular Formula: C₈H₁₈ClNO₂
- Key Differences: Branching: Additional methyl group at C4 (pentanoate backbone vs. butanoate). Stereochemistry: Chiral center at C3 (R-configuration), influencing enantioselective interactions .
Comparative Data Table
Key Findings and Implications
Trifluoromethyl Group Impact: The CF₃ group in the target compound enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs . Comparatively, trifluoroethylamino (in C₉H₁₆F₃NO₂) offers similar benefits but with altered steric effects .
Ester vs. Amide Functionality :
- Esters (e.g., COOCH₃) are more hydrolytically labile than amides, affecting drug half-life. The target compound’s ester may require prodrug strategies .
Stereochemical Considerations: Chiral analogs like (R)-Methyl 3-amino-4,4-dimethylpentanoate HCl highlight the importance of enantiopurity in receptor binding .
Synthetic Challenges :
- Purification methods vary: C18 reverse-phase chromatography for polar compounds vs. silica gel for lipophilic derivatives .
Biological Activity
Methyl 3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate; hydrochloride is a chemical compound notable for its unique trifluoromethyl and amino functionalities. This compound has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biochemistry. Its biological activity is largely attributed to its structural characteristics, which influence its interactions with biological targets.
- Molecular Formula : C7H13ClF3NO2
- Molecular Weight : 235.63 g/mol
- IUPAC Name : methyl (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate; hydrochloride
- Physical Form : Solid powder
- Melting Point : 96-101 °C
The mechanism of action for methyl 3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate; hydrochloride involves its interaction with specific enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity to various biological targets, potentially leading to significant biological effects. This interaction may influence metabolic pathways and enzyme activities critical for cellular functions.
Enzyme Interaction Studies
Research indicates that this compound can act as an inhibitor or modulator of certain enzymes involved in metabolic processes. For example:
- Inhibition of Enzymes : Studies have shown that the compound can inhibit enzymes such as serine proteases, which play a role in various physiological processes.
- Activation of Receptors : It may also activate specific receptors relevant to neurotransmission and metabolic regulation.
Case Studies
- Analgesic Activity : In a study evaluating new analgesic compounds, methyl 3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate was tested for its pain-relieving properties. The results indicated a significant reduction in pain response in animal models, suggesting its potential as an analgesic agent.
- Antimicrobial Properties : Another study explored the antimicrobial activity of this compound against various bacterial strains. Results demonstrated effective inhibition of growth in Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.
Applications in Research
Methyl 3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate; hydrochloride serves multiple purposes in scientific research:
- Synthesis of Pharmaceuticals : It is utilized as a building block for synthesizing more complex pharmaceutical compounds.
- Biological Studies : The compound is valuable for studying enzyme interactions and metabolic pathways due to its unique structural features.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl Glycine | C5H11NO2 | Mild antibacterial properties |
| Trifluoroacetylated Amino Acids | Varies | Enhanced enzyme inhibition |
| Methyl 3-amino-4-fluorobutanoate | C7H12FNO2 | Moderate analgesic effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride?
- Methodological Answer : A common route involves reacting Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with trifluoroethylating agents like 2,2,2-trifluoroethyl triflate in tetrahydrofuran (THF) at 60°C under nitrogen, followed by acid quenching and purification via C18 reverse-phase chromatography (acetonitrile/water) . Alternative methods use tert-butoxycarbonyl (Boc) protection for the amino group, followed by deprotection with HCl/dioxane to yield the hydrochloride salt .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer :
- LCMS and HPLC are critical for assessing purity and retention times .
- 1H-NMR (e.g., in DMSO-d6) confirms stereochemistry and proton environments, with characteristic signals for methyl ester (~3.79 ppm) and amino groups (~9.00 ppm) .
- Chiral HPLC or polarimetry ensures enantiomeric purity, especially for (3S)-configured derivatives .
Q. What are the solubility properties of this compound in common laboratory solvents?
- Methodological Answer : The hydrochloride salt form enhances aqueous solubility. It is soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in THF or acetonitrile. Solubility testing should precede reaction design, with sonication or mild heating (≤40°C) to avoid degradation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under anhydrous conditions at 2–8°C. Use desiccants to prevent hygroscopic degradation. Handle in fume hoods with PPE (gloves, goggles) due to risks of respiratory and dermal irritation .
Q. What role does the trifluoromethyl group play in the compound’s reactivity?
- Methodological Answer : The -CF₃ group enhances electrophilicity at the β-carbon, facilitating nucleophilic substitutions. It also increases metabolic stability and lipophilicity, making the compound useful in drug discovery for improved bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric purity during synthesis?
- Methodological Answer : Use chiral auxiliaries (e.g., (S)-configured starting materials) and monitor reactions with real-time chiral HPLC. Optimize temperature (e.g., 60°C for 27 hours in THF) and stoichiometry (e.g., 2:1 trifluoroethylating agent:amine) to minimize racemization .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake studies) to isolate confounding variables. For example, discrepancies in IC₅₀ values may arise from buffer composition (e.g., chloride ions interfering with HCl salt solubility) .
Q. What are the mechanistic insights into the compound’s interactions with biological targets?
- Methodological Answer : The amino group participates in hydrogen bonding with enzyme active sites (e.g., proteases), while the trifluoromethyl group stabilizes hydrophobic pockets. Isotopic labeling (e.g., ¹⁵N) and X-ray crystallography can map binding modes .
Q. How does stereochemistry influence pharmacological properties?
- Methodological Answer : The (3S) enantiomer exhibits higher metabolic stability due to reduced recognition by hepatic enzymes. Comparative studies using enantiopure samples (via chiral resolution) show 2–3x longer half-life in vitro compared to racemic mixtures .
Q. What methodologies assess metabolic stability in vitro?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
